molecular formula C13H17N3O2S2 B5487293 ETHYL 2-{[4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE

ETHYL 2-{[4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE

Cat. No.: B5487293
M. Wt: 311.4 g/mol
InChI Key: MSJOSKNKTLMWRK-UHFFFAOYSA-N
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Description

ETHYL 2-{[4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a triazole ring, a thienylmethyl group, and an ethyl acetate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Thienylmethyl Group: The thienylmethyl group is introduced via a nucleophilic substitution reaction, where a thienylmethyl halide reacts with the triazole intermediate.

    Attachment of the Ethyl Acetate Moiety: The final step involves the esterification of the triazole-thienylmethyl intermediate with ethyl acetate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

ETHYL 2-{[4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-{[4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to its observed effects, such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL: A closely related compound with similar structural features.

    2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE: Another compound with a triazole ring and thienyl group.

Uniqueness

ETHYL 2-{[4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

ethyl 2-[[4-ethyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c1-3-16-11(8-10-6-5-7-19-10)14-15-13(16)20-9-12(17)18-4-2/h5-7H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJOSKNKTLMWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)OCC)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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